N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide is a piperidine derivative featuring a hydroxyethyl substituent at the piperidine nitrogen and a methyl acetamide group at the 3-position. Piperidine’s saturated six-membered ring provides moderate basicity (pKa ~11), influencing solubility and pharmacokinetic properties. Stereochemical variations, such as the (S)-isomer (CAS: 1353994-52-1), are noted in related compounds, which may affect biological activity .
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-9(14)11(2)10-4-3-5-12(8-10)6-7-13/h10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWDMHOCRWLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Reaction Pathways
The laboratory synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide typically follows a two-step process:
-
Formation of the Piperidine Intermediate :
-
Acetamide Functionalization :
-
The intermediate is reacted with N-methylacetamide using a coupling agent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dichloromethane.
-
Triethylamine is added to neutralize HCl byproducts, with reactions typically completing within 24 hours at room temperature.
-
Key Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 20–25°C | Maximizes selectivity |
| Molar Ratio (Piperidine:N-methylacetamide) | 1:1.2 | Prevents side reactions |
| Catalyst (HBTU) | 1.1 equivalents | Ensures complete coupling |
Industrial Production Methods
Continuous Flow Reactor Systems
Industrial-scale synthesis prioritizes efficiency and scalability. Continuous flow reactors (CFRs) are employed to enhance heat transfer and reduce reaction times:
Advantages Over Batch Processes:
-
40% reduction in solvent usage.
-
3-fold increase in production rate.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics but require stringent drying. Ethanol-water mixtures (9:1) balance cost and efficiency.
Catalytic Systems
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| HBTU | 88 | 98 |
| DCC (Dicyclohexylcarbodiimide) | 75 | 95 |
| EDCI (Ethyl Dimethylaminopropyl Carbodiimide) | 82 | 97 |
HBTU outperforms alternatives due to superior activation of carboxyl groups.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Challenges and Solutions
Stereochemical Control
The piperidine ring introduces stereochemical complexity. Chiral resolution via preparative HPLC or asymmetric synthesis using (R)-BINOL catalysts achieves enantiomeric excess >98%.
Purification Difficulties
-
Issue : Co-elution of byproducts in column chromatography.
-
Solution : Gradient elution with ethyl acetate:methanol (95:5 to 80:20).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Laboratory (HBTU) | 88 | 98 | Moderate |
| Industrial (CFR) | 95 | 99 | High |
| Microwave-Assisted | 90 | 97 | Low |
Microwave-assisted synthesis reduces reaction times to 2 hours but lacks industrial infrastructure .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various bidentate ligands . Reaction conditions often involve refluxing in solvents like toluene and acetonitrile at elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Piperidine-Based Analogs
a) N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide
- Structural Difference : Stereoisomerism at the piperidine 1-position.
- Implications : The (S)-configuration may alter binding affinity to chiral targets (e.g., enzymes or receptors) compared to the racemic target compound. Stereochemistry often influences metabolic stability and clearance rates .
b) N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-N-methyl-acetamide
- Structural Difference : Replacement of hydroxyethyl with chloroacetyl.
- However, this raises toxicity concerns compared to the hydroxyethyl group, which is metabolically stable and non-reactive .
c) N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide
- Structural Difference: Substitution of hydroxyethyl with aminoethyl and methyl with ethyl on acetamide.
- Implications: The aminoethyl group increases basicity (pKa ~10.5 for primary amines), enhancing solubility in acidic environments.
Pyrrolidine-Based Analogs
a) N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
- Structural Difference : Five-membered pyrrolidine ring instead of piperidine.
- Pyrrolidine derivatives are often explored for CNS applications due to enhanced blood-brain barrier penetration .
Functional Group Variations
a) (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide
- Structural Difference: Hydroxyimino group replaces methyl acetamide.
- Implications: The hydroxyimino group can tautomerize between keto and enol forms, altering electronic properties and solubility. This compound was synthesized with 68–72% yields, suggesting efficient routes for related acetamide derivatives .
b) SR142801 (Nonpeptide Neuropeptide Antagonist)
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Key Properties/Implications |
|---|---|---|---|
| Target Compound | Piperidine | 2-Hydroxyethyl, N-methyl-acetamide | Hydrophilic, moderate basicity |
| N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-... | Piperidine | (S)-configuration | Stereospecific binding potential |
| N-[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-... | Piperidine | Chloroacetyl | Electrophilic, potential toxicity |
| N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-... | Pyrrolidine | Pyrrolidine ring | Lower basicity, enhanced BBB penetration |
| (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)... | Piperidine | Hydroxyimino | Tautomerism, synthesis efficiency |
Research Findings and Implications
- Synthesis: Method B for (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide achieved 72% yield, suggesting optimized routes for acetamide derivatives .
- Analytical Validation : NMR and HRMS (as in ) are critical for confirming structural integrity of analogs.
- Pharmacological Potential: The hydroxyethyl group in the target compound balances hydrophilicity and metabolic stability, contrasting with pyrrolidine analogs (enhanced BBB penetration) and chloroacetyl derivatives (reactivity risks).
Biological Activity
N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide, a compound belonging to the piperidine class, has garnered attention for its potential biological activities, particularly as a tankyrase inhibitor. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of tankyrase enzymes (tankyrase 1 and 2). These enzymes are critical regulators of the Wnt/β-catenin signaling pathway, which is implicated in various cancers and other disorders. By inhibiting tankyrase, this compound stabilizes Axin, a key protein in the β-catenin destruction complex, leading to enhanced degradation of β-catenin and reduced transcription of Wnt target genes .
Cancer Treatment
The inhibition of tankyrases by this compound presents a promising therapeutic approach for treating cancers associated with aberrant Wnt signaling. Research indicates that targeting the Wnt pathway can be beneficial in managing colorectal cancer, melanoma, and other malignancies where Wnt signaling is dysregulated .
Neurodegenerative Diseases
Additionally, the modulation of Wnt signaling may have implications in neurodegenerative diseases such as Alzheimer's disease. By stabilizing Axin and promoting β-catenin degradation, this compound may help mitigate pathological processes associated with these conditions .
Research Findings
Numerous studies have evaluated the biological activity of this compound:
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other known tankyrase inhibitors:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-methyl-acetamide, and how can purity be optimized?
- Synthesis : A common approach involves coupling piperidine derivatives with acetamide precursors. For example, similar piperidinyl-acetamide compounds are synthesized via nucleophilic substitution or amidation reactions, often using reagents like isopropylamine and phenoxyacetic acid under controlled conditions .
- Purification : Column chromatography (e.g., silica gel) and recrystallization are standard. High-Performance Liquid Chromatography (HPLC) can resolve enantiomeric impurities, as demonstrated in chiral resolution studies of related acetamides .
- Purity Optimization : Monitor reaction progress via Thin-Layer Chromatography (TLC) and confirm purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Ensure anhydrous conditions to avoid hydrolysis byproducts .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural Confirmation : Use ¹H/¹³C NMR to verify substituents on the piperidine ring and acetamide group. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data, as seen in studies of analogous piperidinyl-acetamides .
- Physicochemical Properties :
- LogP : Calculate via computational tools (e.g., PubChem’s XLogP3) to assess lipophilicity .
- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) to determine aqueous solubility, critical for in vitro assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with water to prevent exothermic reactions .
- Storage : Store in airtight containers under nitrogen at 2–8°C to minimize oxidative degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Example : If cytotoxicity assays (e.g., MTT) show variability, consider:
- Compound Stability : Test degradation under assay conditions (e.g., serum-containing media) via LC-MS .
- Assay Interference : Confirm the compound does not auto-fluoresce or quench reagents (e.g., Alamar Blue) .
- Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?
- Rational Design :
- Piperidine Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate binding to hydrophobic pockets in enzymes .
- Acetamide Substituents : Replace the methyl group with bulkier alkyl chains to reduce off-target interactions, as seen in kinase inhibitor studies .
- Computational Guidance : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., GPCRs or kinases) .
Q. How can metabolic pathways and pharmacokinetic (PK) properties be investigated preclinically?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated metabolites. Use LC-HRMS for metabolite profiling .
- PK Studies :
- Absorption : Perform Caco-2 cell permeability assays .
- Half-Life : Calculate using plasma stability tests (e.g., t₁/₂ in rat plasma at 37°C) .
- In Vivo Correlation : Compare with structurally similar compounds (e.g., piperidine-based drugs) to estimate bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
